Molecular Weight Differentiation vs. N-(Tetrahydronaphthalenyl) Analog
The target compound has a molecular weight of 314.76 g/mol, which is 45.08 g/mol lower than the corresponding N-(1,2,3,4-tetrahydro-1-naphthalenyl) analog (CAS 588673-80-7, M.W. 359.84 g/mol) . This difference is significant because a molecular weight below 500 g/mol is a key criterion in drug-likeness (Lipinski's Rule of Five), and the lower value of the target compound suggests a higher probability of favorable oral bioavailability and membrane permeability compared to this heavier, more lipophilic comparator.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 314.76 g/mol |
| Comparator Or Baseline | Benzo[b]thiophene-2-carboxamide, 3-chloro-4-fluoro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)- (9CI): 359.84 g/mol |
| Quantified Difference | -45.08 g/mol (12.5% lower) |
| Conditions | Calculated from molecular formula |
Why This Matters
The substantially lower molecular weight positions this compound as a more 'lead-like' candidate in drug discovery programs targeting oral bioavailability.
